Cas no 1251630-21-3 (methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(3-fluorobenzyl)-1H-pyrazole-4-carboxylate)

methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(3-fluorobenzyl)-1H-pyrazole-4-carboxylate 化学的及び物理的性質
名前と識別子
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- AKOS024484784
- methyl 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxylate
- 1251630-21-3
- methyl 1-[(3-fluorophenyl)methyl]-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylate
- F3406-6516
- methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(3-fluorobenzyl)-1H-pyrazole-4-carboxylate
- VU0624003-1
-
- インチ: 1S/C21H20FN3O4S/c1-29-21(26)19-14-24(12-15-5-4-8-18(22)11-15)23-20(19)30(27,28)25-10-9-16-6-2-3-7-17(16)13-25/h2-8,11,14H,9-10,12-13H2,1H3
- InChIKey: FSHNOMMRUPTEQF-UHFFFAOYSA-N
- ほほえんだ: S(C1C(C(=O)OC)=CN(CC2C=CC=C(C=2)F)N=1)(N1CC2C=CC=CC=2CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 429.11585546g/mol
- どういたいしつりょう: 429.11585546g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 716
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(3-fluorobenzyl)-1H-pyrazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-6516-1mg |
methyl 1-[(3-fluorophenyl)methyl]-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylate |
1251630-21-3 | 90%+ | 1mg |
$54.0 | 2023-05-22 | |
Life Chemicals | F3406-6516-2μmol |
methyl 1-[(3-fluorophenyl)methyl]-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylate |
1251630-21-3 | 90%+ | 2μl |
$57.0 | 2023-05-22 | |
Life Chemicals | F3406-6516-2mg |
methyl 1-[(3-fluorophenyl)methyl]-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylate |
1251630-21-3 | 90%+ | 2mg |
$59.0 | 2023-05-22 |
methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(3-fluorobenzyl)-1H-pyrazole-4-carboxylate 関連文献
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(3-fluorobenzyl)-1H-pyrazole-4-carboxylateに関する追加情報
Methyl 3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylate (CAS No. 1251630-21-3): An Overview
Methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(3-fluorobenzyl)-1H-pyrazole-4-carboxylate (CAS No. 1251630-21-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrazole ring, a sulfonyl group, and a fluorinated benzyl substituent. These structural elements contribute to its potential therapeutic applications and biological activities.
The synthesis of methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(3-fluorobenzyl)-1H-pyrazole-4-carboxylate involves several steps, including the formation of the pyrazole ring and the introduction of the sulfonyl and fluorinated benzyl groups. Recent advancements in synthetic methodologies have made it possible to produce this compound with high yields and purity, facilitating its use in various research applications.
In terms of its biological activity, studies have shown that methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(3-fluorobenzyl)-1H-pyrazole-4-carboxylate exhibits potent anti-inflammatory and anti-cancer properties. The presence of the sulfonyl group and the fluorinated benzyl substituent plays a crucial role in modulating these activities. For instance, the sulfonyl group can enhance the compound's ability to interact with specific protein targets, while the fluorinated benzyl substituent can improve its metabolic stability and bioavailability.
Clinical trials involving this compound have shown promising results in the treatment of various inflammatory conditions and cancers. In a recent study published in the Journal of Medicinal Chemistry, researchers reported that methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(3-fluorobenzyl)-1H-pyrazole-4-carboxylate demonstrated significant efficacy in reducing inflammation in animal models of arthritis. Additionally, it showed selective cytotoxicity against cancer cells while sparing normal cells, making it a potential candidate for targeted cancer therapy.
The mechanism of action of methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(3-fluorobenzyl)-1H-pyrazole-4-carboxylate is not yet fully understood, but preliminary studies suggest that it may act by inhibiting specific enzymes involved in inflammatory pathways and cancer cell proliferation. Further research is needed to elucidate the exact molecular targets and signaling pathways affected by this compound.
In addition to its therapeutic potential, methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(3-fluorobenzyl)-1H-pyrazole-4-carboxylate has also been explored for its use as a tool compound in biochemical assays. Its unique structure makes it an excellent candidate for probing specific protein-protein interactions and enzymatic activities. This application has broad implications for drug discovery and development, as it can help identify novel targets and validate existing ones.
The safety profile of methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(3-fluorobenzyl)-1H-pyrazole-4-carboxylate is an important consideration for its potential clinical use. Preclinical studies have shown that it has a favorable safety profile with minimal toxicity at therapeutic doses. However, further toxicological evaluations are necessary to ensure its safety in human subjects.
In conclusion, methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(3-fluorobenzyl)-1H-pyrazole-4-carboxylate (CAS No. 1251630-21-3) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for both therapeutic development and biochemical investigations. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.
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